molecular formula C18H18N6O2 B11261665 5-nitro-N~4~-phenyl-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine

5-nitro-N~4~-phenyl-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine

Cat. No.: B11261665
M. Wt: 350.4 g/mol
InChI Key: BTIFOVNCKPEWTI-UHFFFAOYSA-N
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Description

5-nitro-N4-phenyl-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine is a complex organic compound with the molecular formula C18H18N6O2. It is characterized by a pyrimidine ring substituted with nitro, phenyl, and phenylethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N4-phenyl-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N4-phenyl-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-nitro-N4-phenyl-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-N4-phenyl-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenyl and phenylethyl groups may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N4-(2,5-dimethoxyphenyl)-5-nitro-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine: Similar structure with additional methoxy groups.

    N4-(2-chlorophenyl)-5-nitro-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine: Similar structure with a chlorine substituent.

Uniqueness

5-nitro-N4-phenyl-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine is unique due to its specific combination of nitro, phenyl, and phenylethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

5-nitro-4-N-phenyl-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H18N6O2/c19-16-15(24(25)26)17(21-14-9-5-2-6-10-14)23-18(22-16)20-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H4,19,20,21,22,23)

InChI Key

BTIFOVNCKPEWTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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